![molecular formula C17H28ClNO2 B4747333 N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride](/img/structure/B4747333.png)
N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride
Overview
Description
N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride, commonly known as 2C-C-NBOMe, is a synthetic hallucinogenic drug that belongs to the 2C family of phenethylamines. This compound has gained popularity in recent years due to its potent psychedelic effects and the ease of its synthesis.
Mechanism of Action
The exact mechanism of action of 2C-C-NBOMe is not fully understood, but it is believed to act primarily as a partial agonist of the serotonin 2A receptor. This receptor is known to play a key role in the regulation of mood, perception, and cognition, and its activation by 2C-C-NBOMe is thought to be responsible for the drug's psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-C-NBOMe include changes in heart rate, blood pressure, and body temperature. This compound has also been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its euphoric effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2C-C-NBOMe in lab experiments is its potent and reliable psychedelic effects. However, the use of this compound in research is limited by its potential for abuse and the lack of understanding of its long-term effects on the brain and body.
Future Directions
Future research on 2C-C-NBOMe could focus on investigating its potential therapeutic uses in the treatment of mental health disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential risks associated with its use.
Scientific Research Applications
2C-C-NBOMe has been used in scientific research to study its effects on the central nervous system. This compound has been shown to have potent hallucinogenic effects, and research has been conducted to investigate its potential therapeutic uses in the treatment of mental health disorders such as depression and anxiety.
properties
IUPAC Name |
N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIVOUTILEVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2CCCCC2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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